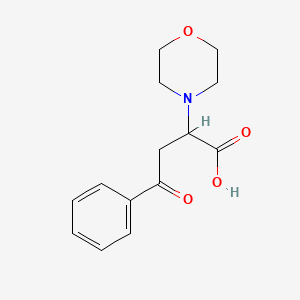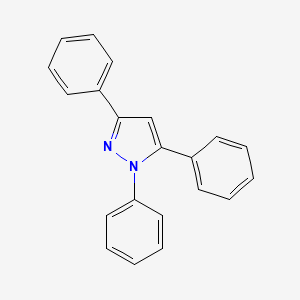
Propylammonium nitrate
説明
Propylammonium nitrate is a protic ionic liquid composed of propylammonium cation and nitrate anion. It is known for its unique properties, such as high thermal stability, low vapor pressure, and the ability to dissolve both organic and inorganic substances. These characteristics make it a subject of interest in various fields of research and industrial applications .
作用機序
Target of Action
Propylammonium nitrate (PAN) is an ionic liquid that consists of a propylammonium cation and a nitrate anion . The primary targets of PAN are the molecular structures it interacts with, including other ions and molecules in its environment .
Mode of Action
The mode of action of PAN involves its interaction with these targets. It has been found that PAN has a bicontinuous sponge-like nanostructure of polar and apolar domains . This unique structure allows PAN to interact with its environment in a specific way. For instance, when mixed with n-alkanols, the nanostructure of PAN can be altered . At low concentrations, n-alkanols simply swell the PAN near-surface nanostructure, but at higher concentrations, the nanostructure fragments .
Pharmacokinetics
Studies on the molecular mobility of pan using nuclear magnetic resonance (nmr) have been conducted . These studies have measured temperature dependences of 1H and 13C spin–lattice relaxation rates and diffusion coefficients to describe molecular mobility in PAN .
Result of Action
The result of PAN’s action can be observed in its effects on its environment. For example, the addition of Cl− and Br− anions to PAN disrupts the structure within the PAN charged domain due to competition between nitrate and halide anions for the ammonium charge centre . This disruption increases with halide concentration .
Action Environment
The action of PAN is influenced by environmental factors. For instance, the temperature can affect the molecular mobility of PAN . The translational motion of PAN “slows down” more strongly with the decrease in temperature . Furthermore, the presence of other ions or molecules, such as n-alkanols, can alter the nanostructure of PAN .
準備方法
Synthetic Routes and Reaction Conditions: Propylammonium nitrate can be synthesized through the neutralization reaction between propylamine and nitric acid. The reaction is typically carried out in an aqueous medium, where propylamine is slowly added to a solution of nitric acid under controlled temperature conditions to prevent excessive heat generation. The reaction can be represented as follows:
C3H7NH2+HNO3→C3H7NH3NO3
Industrial Production Methods: In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process is optimized for efficiency and safety, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents. These reactions typically result in the formation of nitrogen oxides and other by-products.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of propylamine and other reduced nitrogen species.
Substitution: this compound can participate in substitution reactions where the nitrate anion is replaced by other anions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various anionic salts can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides, water, and other by-products.
Reduction: Propylamine and reduced nitrogen species.
Substitution: New ionic compounds with different anions
科学的研究の応用
Propylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique ionic properties.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of proteins and enzymes.
Industry: this compound is used in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity and stability .
類似化合物との比較
- Ethylammonium nitrate
- Ethanolammonium nitrate
- Butylammonium nitrate
Comparison: Propylammonium nitrate is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to ethylammonium nitrate and ethanolammonium nitrate, this compound exhibits a more pronounced amphiphilic nanostructure, leading to different solvation and reactivity characteristics. Butylammonium nitrate, with a longer alkyl chain, shows even more distinct nanostructural features .
特性
IUPAC Name |
nitric acid;propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HNO3/c1-2-3-4;2-1(3)4/h2-4H2,1H3;(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQFNTYKHHDUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047927 | |
| Record name | Propylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22113-88-8 | |
| Record name | Propylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propylammonium nitrate?
A1: The molecular formula of this compound is C3H10N2O3. Its molecular weight is 150.13 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various spectroscopic techniques are employed to characterize PAN, including:
- Raman spectroscopy: Used to analyze vibrational modes and identify structural changes as a function of temperature and pressure. [, ]
- Infrared spectroscopy: Provides insights into intermolecular interactions, particularly hydrogen bonding, by analyzing vibrational band shifts. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Useful for studying cation motions and phase transitions in solid PAN. []
Q3: How does the alkyl chain length in protic ionic liquids impact their binding energy?
A3: Theoretical calculations indicate that the binding energy of protic ionic liquids decreases as the alkyl chain length increases. This trend is observed when comparing ethylammonium nitrate, this compound, and butylammonium nitrate. []
Q4: Is this compound compatible with polymers like poly(ethylene oxide)?
A4: The compatibility of PAN with polymers like poly(ethylene oxide) (PEO) is limited. While PEO can be dissolved in PAN, its presence disrupts the charged domain of the liquid due to hydrogen bonding. The addition of halide salts further reduces PEO conformational flexibility, suggesting decreased suitability as a solvent. []
Q5: What is the characteristic nanostructure of this compound?
A5: PAN exhibits a pronounced sponge-like nanostructure characterized by a bicontinuous network of polar and apolar domains. This structure arises from the aggregation of alkyl chains and the formation of hydrogen bonds between ammonium and nitrate groups. [, , ]
Q6: How does the presence of n-alkanols affect the nanostructure of this compound?
A6: The addition of n-alkanols to PAN can significantly alter its near-surface nanostructure. Short-chain alcohols like butanol initially swell the PAN nanostructure but lead to fragmentation at higher concentrations. Longer-chain alcohols, such as octanol and dodecanol, initially lower the preferred curvature of the PAN nanostructure, eventually leading to the self-assembly of alcohol-rich aggregates within a PAN-rich matrix. []
Q7: Can this compound be used as a solvent in organic synthesis?
A7: Yes, PAN has shown promise as a solvent for specific organic reactions. For instance, it facilitates the Ugi four-component reaction, leading to the synthesis of α-phenylacetamido amides with potential cytotoxic activity. Notably, the reaction fails in other ionic liquids like ethanolammonium nitrate, highlighting the specific solvent properties of PAN. []
Q8: What are the advantages of using this compound as a solvent for electrochemical reactions?
A8: PAN exhibits unique properties that make it suitable as a solvent for electrochemical applications:- High conductivity: Allows for efficient charge transport within the electrolyte. [, ]- Wide electrochemical potential window: Enables a broader range of electrochemical reactions to be studied without interference from solvent breakdown. []- Solvation properties: Can dissolve a variety of organic and inorganic compounds, increasing the scope of electrochemical reactions that can be performed. [, ]
Q9: How is computational chemistry used to study this compound?
A9: Computational methods, such as quantum chemical calculations and molecular dynamics simulations, are essential tools for studying PAN:- Quantum chemical calculations: Provide insights into the electronic structure, binding energies, and vibrational frequencies of PAN, aiding in the interpretation of experimental spectroscopic data. [, , ]- Molecular dynamics simulations: Used to model the dynamic behavior of PAN, including its nanostructure, interactions with solutes, and transport properties. [, , ]
Q10: What are some potential applications of this compound in materials science?
A10: PAN's unique properties make it attractive for various materials science applications, including:- Lubricants: PAN exhibits promising tribological properties, particularly in the boundary lubrication regime. [, ]- Electrochemical devices: Its high conductivity, wide electrochemical window, and ability to dissolve various compounds make it a potential electrolyte for batteries, supercapacitors, and electrochromic devices. [, , ]- Drug delivery systems: PAN's ability to dissolve specific biomolecules and its tunable nanostructure make it a potential candidate for developing novel drug delivery platforms. [, ]
Q11: What are some ongoing research directions for this compound?
A11: Research on PAN continues to explore its potential in various areas, including:- Optimizing existing applications: Improving the performance of PAN in lubrication, electrochemical devices, and other applications through modifications of its structure and by creating mixtures with other compounds. [, , ]- Exploring new applications: Investigating the use of PAN in fields like CO2 capture, biomass processing, and as a medium for enzymatic reactions.- Understanding the environmental impact: Conducting thorough ecotoxicological studies to assess the potential risks associated with the use and disposal of PAN. []
Q12: Can this compound be used as a component in metal-ion extraction processes?
A12: Yes, PAN has been explored as a potential component in metal-ion extraction, particularly when immobilized on graphene oxide. This composite material shows promise for the selective removal of inorganic salts like CaCl2, MgCl2, and NaCl, suggesting potential applications in water treatment and desalination processes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)











